molecular formula C17H13ClN4S B287591 6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287591
M. Wt: 340.8 g/mol
InChI Key: JCTKILZAVAZJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the benzodiazepine receptor, which enhances the activity of the GABA neurotransmitter. This results in the suppression of neuronal excitability and the promotion of sedative and anxiolytic effects.
Biochemical and Physiological Effects:
6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels. Additionally, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity for the benzodiazepine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development.
The limitations of using 6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more potent and selective compounds that target the benzodiazepine receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as anxiety disorders, epilepsy, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug development. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. Several studies have also shown that this compound has a high affinity for the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.

properties

Product Name

6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c1-11-5-7-13(8-6-11)16-19-20-17-22(16)21-15(23-17)10-12-3-2-4-14(18)9-12/h2-9H,10H2,1H3

InChI Key

JCTKILZAVAZJTI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.